N-methyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide
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Overview
Description
N-methyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide is a synthetic organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of an indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound also features a naphthalen-2-yloxy group and an acetyl group attached to the indoline core. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Naphthalen-2-yloxy Group: The naphthalen-2-yloxy group can be introduced through an etherification reaction, where a naphthol derivative reacts with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial production .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by
Biological Activity
N-methyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide is a synthetic organic compound belonging to the indoline derivative class. Its unique structure, characterized by an indoline core, a naphthalen-2-yloxy group, and an acetyl moiety, suggests potential biological activities that have garnered interest in various fields of research.
Chemical Structure and Properties
The compound's IUPAC name is N-methyl-1-(2-naphthalen-2-yloxyacetyl)-2,3-dihydroindole-2-carboxamide. It has a molecular weight of 360.4 g/mol and is identified by the CAS number 1103514-35-7. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indoline Core : Using Fischer indole synthesis.
- Introduction of the Naphthalen-2-yloxy Group : Achieved via etherification.
- Acetylation : Involves reacting the indoline derivative with acetic anhydride.
- N-Methylation : Final methylation using methyl iodide.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activity against various viruses. For instance, heterocyclic compounds have shown efficacy against hepatitis C virus (HCV) and influenza viruses . The specific mechanism of action for this compound remains to be fully elucidated, but its structural features suggest potential interactions with viral proteins.
Anticancer Activity
Indoline derivatives have been studied for their anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The naphthalene moiety may enhance these effects through specific interactions with cellular targets involved in cancer progression.
Enzyme Inhibition
Initial studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit acetyl-CoA carboxylases (ACCs), which are critical in lipid metabolism and thus potential targets for obesity treatment .
Case Studies and Research Findings
Properties
IUPAC Name |
N-methyl-1-(2-naphthalen-2-yloxyacetyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-23-22(26)20-13-17-8-4-5-9-19(17)24(20)21(25)14-27-18-11-10-15-6-2-3-7-16(15)12-18/h2-12,20H,13-14H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKVJGGOUUXDOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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